Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a sulfonyloxy group at position 4, an ethyl ester at position 3, and a p-tolyl (4-methylphenyl) substituent at position 1. The sulfonyloxy group ((4-chlorophenyl)sulfonyl)oxy) acts as a polar, electron-withdrawing moiety, enhancing reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)16-10-6-14(21)7-11-16)12-18(24)23(22-19)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVDEJVNOGVEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. With a molecular formula of C₁₈H₁₈ClN₃O₄S and a molecular weight of approximately 448.9 g/mol, this compound features a dihydropyridazine core substituted with various functional groups, including an ethyl ester, a sulfonate, and aromatic rings. The structural characteristics suggest significant potential for pharmacological applications, particularly in the fields of antibacterial, anticancer, and enzyme inhibition activities.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In studies evaluating the antibacterial efficacy against various strains, including Salmonella typhi and Bacillus subtilis, moderate to strong activity was observed. For instance, derivatives of the sulfonamide group have demonstrated significant inhibition against these bacterial strains, with some compounds achieving IC50 values as low as 2.14 µM for acetylcholinesterase inhibition, indicating their potential as therapeutic agents in treating bacterial infections .
Enzyme Inhibition
The compound's ability to inhibit key enzymes is another area of interest. Enzyme inhibitory activities have been documented for similar compounds, particularly against acetylcholinesterase and urease. The sulfonamide moiety is known for its role in enzyme inhibition, which is crucial in various therapeutic contexts, including neurodegenerative diseases and urolithiasis . The binding interactions with bovine serum albumin (BSA) further corroborate the pharmacological effectiveness of these compounds .
Anticancer Properties
The anticancer potential of this compound has also been explored. Similar compounds have shown promise in cancer chemotherapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have reported that derivatives with the p-tolyl group exhibit enhanced cytotoxicity against various cancer cell lines .
Hypoglycemic and Diuretic Effects
Additionally, some studies suggest that the compound may possess hypoglycemic and diuretic activities. This is particularly relevant for the management of diabetes and hypertension, where such properties can contribute to overall therapeutic efficacy .
Study 1: Antibacterial Screening
A recent study synthesized a series of compounds based on the sulfonamide framework and evaluated their antibacterial activity against multiple strains. The results indicated that several derivatives exhibited strong inhibitory effects against Salmonella typhi and Bacillus subtilis, highlighting the potential of similar structures for developing new antibiotics.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Salmonella typhi | 18 |
| Compound B | Bacillus subtilis | 20 |
| Ethyl Derivative | E. coli | 15 |
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of synthesized sulfonamide derivatives. The findings revealed that certain compounds exhibited IC50 values indicating potent inhibition of acetylcholinesterase.
| Compound | IC50 Value (µM) | Enzyme Target |
|---|---|---|
| Compound C | 0.63 | Acetylcholinesterase |
| Compound D | 1.25 | Urease |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Pyridazine Derivatives
Substituent Effects on Reactivity and Stability
- Sulfonyloxy vs. Sulfanyl/Chloro/CF₃ Groups : The sulfonyloxy group in the target compound is a superior leaving group compared to sulfanyl (thioether) or chloro substituents , making it more reactive in nucleophilic aromatic substitution. In contrast, trifluoromethyl (CF₃) groups impart metabolic resistance and electron-withdrawing effects, reducing ring electron density.
- Aryl Group Variations : The p-tolyl group (target compound) offers moderate electron donation, whereas 3,5-dichlorophenyl or 3-CF₃-phenyl substituents increase electron withdrawal, affecting π-π stacking and solubility.
Physicochemical and Computational Properties
- Lipophilicity : The target compound’s calculated XLogP3 (~3.0, estimated) is lower than the CF₃-containing derivative (XLogP3 = 3.4) , reflecting the sulfonyloxy group’s polarity.
- Polar Surface Area : The sulfonyloxy and ester groups in the target compound likely increase its topological polar surface area (TPSA) compared to sulfanyl or CF₃ analogues, influencing membrane permeability.
Research Implications
The structural diversity of pyridazine derivatives highlights their adaptability in drug design. The target compound’s sulfonyloxy group positions it as a candidate for prodrug development, where controlled hydrolysis could release active metabolites. In contrast, CF₃-containing analogues are suited for applications requiring oxidative stability, such as agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
